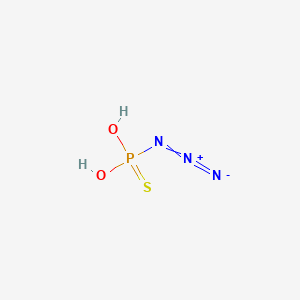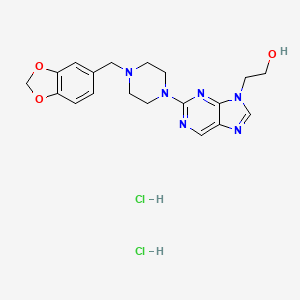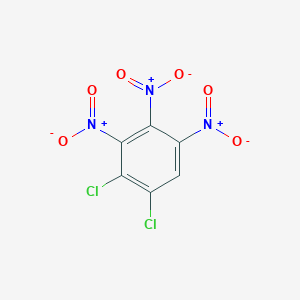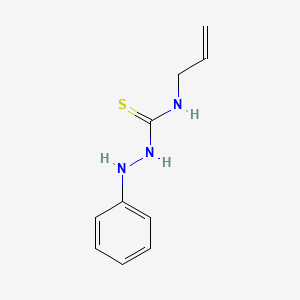
1-(2-Methylpiperidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylpiperidin-1-yl)prop-2-en-1-one is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
The synthesis of 1-(2-Methylpiperidin-1-yl)prop-2-en-1-one typically involves the reaction of 2-methylpiperidine with propenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve the use of more advanced techniques, such as catalytic hydrogenation, to improve yield and purity .
Analyse Chemischer Reaktionen
1-(2-Methylpiperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential as a ligand in biochemical assays.
Medicine: Research has shown that it may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Industry: It is used in the production of polymers and other materials due to its reactive nature.
Wirkmechanismus
The mechanism by which 1-(2-Methylpiperidin-1-yl)prop-2-en-1-one exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Janus Kinase 3 (JAK3) by covalently binding to a unique cysteine residue (Cys-909) in the enzyme. This interaction disrupts the enzyme’s activity, leading to downstream effects on cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylpiperidin-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but differs in the position of the methyl group.
This compound: Another similar compound with variations in the substituents on the piperidine ring.
The uniqueness of this compound lies in its specific interaction with JAK3, which is not observed in other related compounds .
Eigenschaften
CAS-Nummer |
31482-66-3 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
1-(2-methylpiperidin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-3-9(11)10-7-5-4-6-8(10)2/h3,8H,1,4-7H2,2H3 |
InChI-Schlüssel |
PZPPNUZQHCOVFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine](/img/structure/B14694726.png)


![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiane]](/img/structure/B14694750.png)








